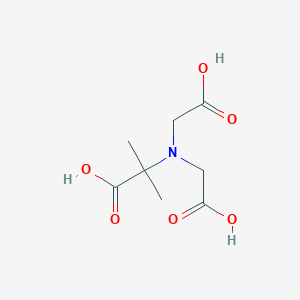![molecular formula C18H19N3O3S B228617 N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B228617.png)
N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide, also known as NBPT, is a chemical compound that has been widely used in the agricultural industry as a nitrification inhibitor. Its primary function is to slow down the process of nitrification, which is the conversion of ammonium to nitrate in the soil. This process is essential for plant growth, but excessive nitrification can lead to environmental problems such as groundwater contamination, acid rain, and greenhouse gas emissions. NBPT has been found to be an effective solution to these problems, and its use has been increasing in recent years.
作用機序
N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide works by inhibiting the activity of the enzyme urease, which is responsible for the conversion of urea to ammonium in the soil. This slows down the process of nitrification by reducing the availability of ammonium for conversion to nitrate. As a result, the release of nitrate into the environment is reduced, and the efficiency of nitrogen uptake by plants is improved.
Biochemical and Physiological Effects:
N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide has been found to have minimal toxicity to plants and animals, and it is rapidly metabolized in the soil. However, some studies have suggested that N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide may have negative effects on soil microbial communities, which could have long-term impacts on soil health and fertility.
実験室実験の利点と制限
One of the major advantages of using N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide in lab experiments is its ability to control the rate of nitrification, which can be difficult to achieve using other methods. Additionally, N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide is relatively easy to apply and does not require specialized equipment or expertise. However, N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide is not effective in all soil types, and its effectiveness can be influenced by factors such as temperature, moisture, and soil pH.
将来の方向性
There are several areas of research that could further improve our understanding of N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide and its potential applications. These include:
1. Developing new synthesis methods for N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide that are more efficient and environmentally friendly.
2. Investigating the long-term effects of N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide on soil health and fertility.
3. Developing new formulations of N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide that are more effective in different soil types and under different environmental conditions.
4. Studying the potential interactions between N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide and other agricultural chemicals, such as herbicides and pesticides.
5. Investigating the potential use of N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide in other industries, such as wastewater treatment and bioremediation.
Overall, N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide is a promising chemical compound with significant potential for improving the sustainability of agriculture and reducing environmental impact. Further research is needed to fully understand its properties and potential applications.
合成法
N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide is synthesized through a multi-step process that involves the reaction of 4-tert-butyl-2-nitroaniline with thiophosgene to form 4-tert-butyl-2-nitrophenyl isothiocyanate. This intermediate is then reacted with benzamide to form N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide. The synthesis process is complex and requires careful control of reaction conditions to obtain a high yield and purity of the final product.
科学的研究の応用
N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide has been extensively studied for its potential as a nitrification inhibitor in agriculture. It has been found to be effective in reducing nitrate leaching from fertilized soils, which can lead to improved crop yields and reduced environmental impact. Additionally, N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide has been shown to improve nitrogen use efficiency in plants, which can lead to reduced fertilizer requirements and cost savings for farmers.
特性
分子式 |
C18H19N3O3S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H19N3O3S/c1-18(2,3)13-9-10-14(15(11-13)21(23)24)19-17(25)20-16(22)12-7-5-4-6-8-12/h4-11H,1-3H3,(H2,19,20,22,25) |
InChIキー |
ZOOFKBCQNKKVJB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)
![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)

![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)

![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)
